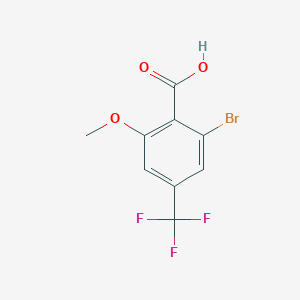
2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-6-methoxy-4-(trifluoromethyl)benzoic acid (2-Br-6-OMe-4-TFMB) is an organofluorine compound with a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds and as a catalyst in organic reactions. It is also used as a drug intermediate in the production of pharmaceuticals. In addition, 2-Br-6-OMe-4-TFMB has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
2-Br-6-OMe-4-TFMB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of compounds, including pharmaceuticals and other organic compounds. It has also been used as a catalyst in organic reactions. In addition, 2-Br-6-OMe-4-TFMB has been used in biochemical and physiological studies as a drug intermediate.
Mechanism of Action
2-Br-6-OMe-4-TFMB acts as a reagent in the synthesis of various compounds, including pharmaceuticals and other organic compounds. It acts as a catalyst in organic reactions by forming a bromonium ion, which facilitates the reaction of the reactants. In addition, it acts as a drug intermediate in the production of pharmaceuticals by increasing the reactivity of the reactants.
Biochemical and Physiological Effects
2-Br-6-OMe-4-TFMB has been used in a variety of biochemical and physiological studies. It has been shown to have an inhibitory effect on the production of cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammation and pain. In addition, it has been shown to have an inhibitory effect on the production of prostaglandins, which are hormones involved in inflammation.
Advantages and Limitations for Lab Experiments
The use of 2-Br-6-OMe-4-TFMB in laboratory experiments has several advantages. It is relatively easy to synthesize and is readily available. In addition, it is relatively inexpensive and has a low toxicity. However, there are some limitations to its use. It is not very stable and can decompose over time. In addition, it is not soluble in water, so it must be used in an organic solvent.
Future Directions
There are several potential future directions for the use of 2-Br-6-OMe-4-TFMB. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and other drugs. In addition, it could be used in the development of new catalysts for organic reactions. Furthermore, it could be used in the development of new drugs and drug delivery systems. Finally, it could be used in the development of new biochemical and physiological studies.
properties
IUPAC Name |
2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-16-6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQFKSLIORLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)
![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)
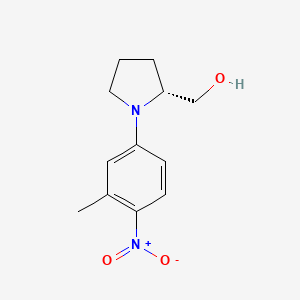

![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)


![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)

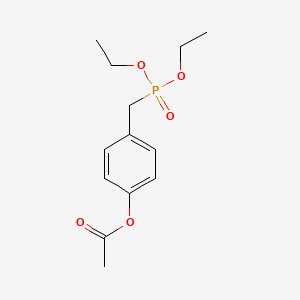

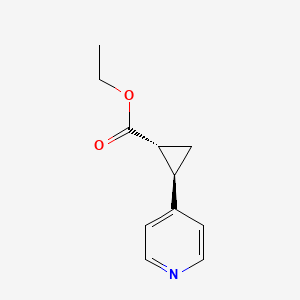
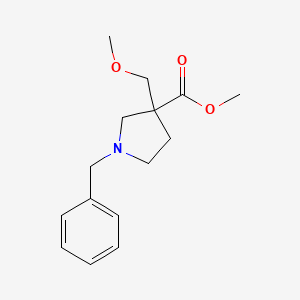
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)